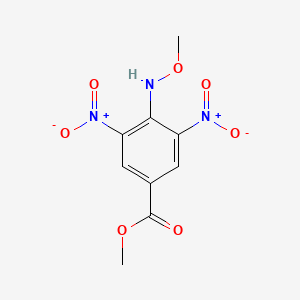
Benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with methoxyamino and dinitro groups, and a methyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of the methoxyamino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitutions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, while the methoxyamino group can form hydrogen bonds and other interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-methoxy-, methyl ester: Similar in structure but lacks the nitro and methoxyamino groups.
Benzoic acid, 4-amino-, methyl ester: Contains an amino group instead of the methoxyamino group.
Benzoic acid, 4-methyl-, methyl ester: Has a methyl group instead of the methoxyamino and nitro groups.
Uniqueness
The presence of both methoxyamino and dinitro groups in benzoic acid, 4-(methoxyamino)-3,5-dinitro-, methyl ester makes it unique compared to its analogs. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
286382-24-9 |
|---|---|
Fórmula molecular |
C9H9N3O7 |
Peso molecular |
271.18 g/mol |
Nombre IUPAC |
methyl 4-(methoxyamino)-3,5-dinitrobenzoate |
InChI |
InChI=1S/C9H9N3O7/c1-18-9(13)5-3-6(11(14)15)8(10-19-2)7(4-5)12(16)17/h3-4,10H,1-2H3 |
Clave InChI |
PEVNZFDUJCPSQT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])NOC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


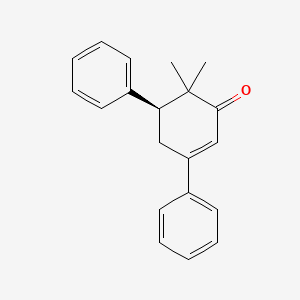

![ethyl 3-[[4-[4-(N'-ethoxycarbonylcarbamimidoyl)phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B12569705.png)
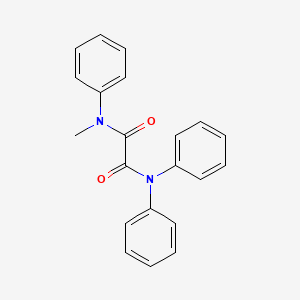
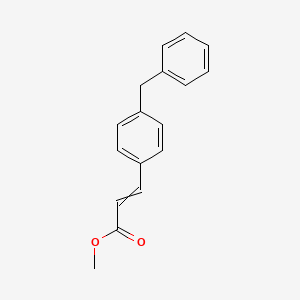
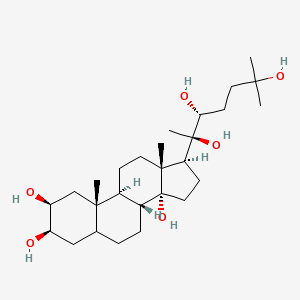
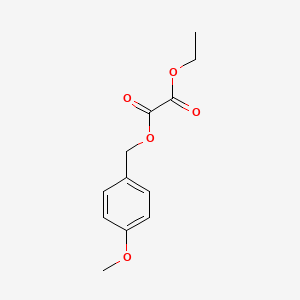
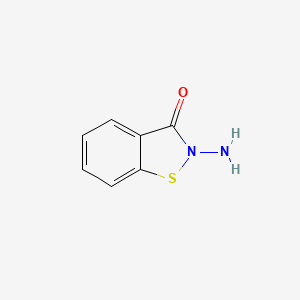
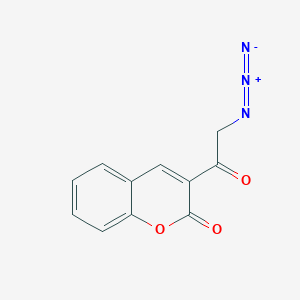


![Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate](/img/structure/B12569760.png)
![Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12569768.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]-](/img/structure/B12569771.png)
